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Compound of Interest

Compound Name: beta-d-Erythrofuranose

Cat. No.: B1256182 Get Quote

Introduction

Beta-d-Erythrofuranose, a monosaccharide with the chemical formula C₄H₈O₄, is a four-

carbon sugar belonging to the tetrose family.[1] As a furanose, it possesses a five-membered

ring structure composed of four carbon atoms and one oxygen atom. Its stereochemistry is

defined by the arrangement of its hydroxyl groups. Spectroscopic analysis is fundamental to

confirming the structure, purity, and conformational properties of such carbohydrates. This

guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for beta-d-Erythrofuranose, supplemented

with generalized experimental protocols and workflows for researchers in carbohydrate

chemistry and drug development.

It is important to note that obtaining pure spectroscopic data for a single anomer of a reducing

sugar like beta-d-Erythrofuranose in solution is challenging. This is due to the spontaneous

process of mutarotation, where the sugar interconverts between its α- and β-furanose anomers,

and potentially pyranose and acyclic forms, creating a complex equilibrium mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates in

solution. It provides detailed information about the carbon skeleton, the anomeric configuration,

and the conformation of the sugar ring. However, due to the aforementioned equilibrium of

anomers, NMR spectra of reducing sugars can be complex with many overlapping signals.[2]
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Data Presentation
While a definitive, experimentally verified spectrum for pure beta-d-Erythrofuranose is not

available in common public databases, ¹³C NMR data has been reported in the literature (K.

Bock and C. Pedersen, Adv. Carbohydr. Chem. Biochem., 41, 27, 1983).[3] The following

tables summarize the expected chemical shift ranges for ¹H and ¹³C nuclei in beta-d-
Erythrofuranose, based on data for similar furanose structures.

Table 1: Expected ¹H NMR Chemical Shifts for beta-d-Erythrofuranose in D₂O

Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

H-1 4.8 - 5.2 Doublet (d)

Anomeric proton. The

coupling constant

(³JH1,H2) is typically

small (0–2 Hz) for β-

furanoses (1,2-trans).

H-2 4.0 - 4.5 Multiplet (m)

H-3 4.0 - 4.5 Multiplet (m)

H-4 3.8 - 4.2 Multiplet (m)

H-5a, H-5b 3.5 - 3.9 Multiplet (m)

Protons on the

exocyclic CH₂OH

group.

Table 2: Expected ¹³C NMR Chemical Shifts for beta-d-Erythrofuranose in D₂O
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Carbon
Expected Chemical Shift
(δ, ppm)

Notes

C-1 100 - 105

Anomeric carbon, highly

sensitive to anomeric

configuration.

C-2 75 - 80

C-3 70 - 75

C-4 80 - 85
Carbon involved in the ring

closure.

C-5 60 - 65 Exocyclic CH₂OH carbon.

Experimental Protocol: 1D and 2D NMR of a
Carbohydrate

Sample Preparation:

Dissolve 2-5 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent,

typically Deuterium Oxide (D₂O). D₂O is used to avoid a large, interfering solvent signal

from water protons.

Lyophilize the sample from D₂O two to three times to exchange all labile hydroxyl protons

(-OH) with deuterium (-OD), which simplifies the spectrum by removing the -OH signals

and their couplings.

Transfer the final solution to a 5 mm NMR tube.

Add a small amount of an internal standard if required for precise chemical shift

referencing (e.g., acetone, DSS).

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
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Shim the magnetic field to achieve high homogeneity and sharp signals.

Set the sample temperature, typically to 298 K (25 °C).

Data Acquisition:

¹H NMR (1D): Acquire a standard one-dimensional proton spectrum. Use solvent

suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.

¹³C NMR (1D): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is

typically required due to the low natural abundance of ¹³C.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H)

spin couplings, helping to trace the connectivity of protons within a spin system (e.g., H-1

to H-2, H-2 to H-3, etc.).

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded protons and carbons, allowing for the unambiguous assignment of each carbon

atom by identifying the proton attached to it.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the signals in the ¹H spectrum to determine relative proton ratios.

Reference the chemical shifts to the internal standard or the residual solvent signal.

Analyze the 2D spectra to assign all ¹H and ¹³C signals.

Visualization: NMR Analysis Workflow
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Workflow for the NMR spectroscopic analysis of a carbohydrate sample.
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Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for

identifying the presence of specific functional groups. For beta-d-Erythrofuranose, the most

prominent features will be from the hydroxyl (-OH) and ether (C-O-C) groups.

Data Presentation
An experimental IR spectrum for beta-d-Erythrofuranose is not readily available. The table

below lists the expected characteristic absorption bands based on its molecular structure.

Table 3: Expected Characteristic IR Absorption Bands for beta-d-Erythrofuranose

Wavenumber
(cm⁻¹)

Vibration Mode Intensity Functional Group

3500 - 3200 O-H stretch Strong, Broad
Intermolecular H-

bonded hydroxyls

3000 - 2850 C-H stretch Medium
sp³ C-H in the ring

and CH₂OH

~1460 C-H bend (scissoring) Medium CH₂ group

1150 - 1050 C-O stretch Strong
Ring ether (C-O-C)

and alcohol C-O

< 1000 Fingerprint Region Complex
Various C-C stretches

and C-O bends

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
The ATR technique is ideal for analyzing small amounts of solid or liquid samples with minimal

preparation.

Sample Preparation: No extensive preparation is needed. A small amount (a few milligrams)

of the solid beta-d-Erythrofuranose sample is sufficient. Ensure the sample is dry.
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Instrument Setup:

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory

(e.g., a diamond or zinc selenide crystal).

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract

any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

Data Acquisition:

Place the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum to generate the final transmittance or absorbance spectrum.

Perform baseline correction if necessary.

Use peak-picking tools to identify the wavenumbers of the major absorption bands.

Compare the peak positions with known correlation charts to identify functional groups.

Visualization: IR Analysis Workflow
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Workflow for ATR FT-IR analysis of a solid carbohydrate sample.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation,

can offer structural information. Soft ionization techniques like Electrospray Ionization (ESI) and

Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for carbohydrates as they

minimize fragmentation and keep the molecule intact.

Data Presentation
While no experimental mass spectrum is publicly available, the key mass spectrometric data

can be derived from the molecular formula (C₄H₈O₄).

Table 4: Key Mass Spectrometry Data for beta-d-Erythrofuranose

Property Value Source/Note

Molecular Formula C₄H₈O₄ -

Molecular Weight 120.10 g/mol Calculated

Exact Mass 120.04225873 Da PubChem[1]

Expected [M+H]⁺ 121.04953 m/z Positive ion mode

Expected [M+Na]⁺ 143.03149 m/z
Positive ion mode (common

adduct)

Expected [M+K]⁺ 159.00543 m/z
Positive ion mode (common

adduct)

Expected [M-H]⁻ 119.03498 m/z Negative ion mode

Fragmentation: The fragmentation of small sugars typically involves sequential losses of water

molecules (H₂O, 18.01 Da) and formaldehyde (CH₂O, 30.01 Da) from the molecular ion.

Experimental Protocol: MALDI-TOF MS
Sample and Matrix Preparation:

Prepare a saturated matrix solution. A common matrix for neutral carbohydrates is 2,5-

dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile solvent system (e.g., 10
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mg/mL in 50:50 H₂O:ACN).

Prepare the analyte solution by dissolving the beta-d-Erythrofuranose sample in water or

a similar solvent at a concentration of approximately 1-10 pmol/µL.

Sample Spotting (Dried-Droplet Method):

On a MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution

directly on the spot.

Alternatively, pre-mix the solutions in a microcentrifuge tube before spotting 1-2 µL onto

the target plate.

Allow the droplet to air-dry completely at room temperature. This process co-crystallizes

the analyte within the matrix.

Data Acquisition:

Insert the target plate into the MALDI-TOF mass spectrometer.

The instrument uses a laser (e.g., a 337 nm nitrogen laser) to irradiate the sample spot.

The matrix absorbs the laser energy, leading to the desorption and ionization of the

analyte molecules.

Acquire spectra in the desired mode, typically positive ion reflectron mode for high

resolution and mass accuracy.

Calibrate the instrument using a known standard with masses in a similar range.

Data Analysis:

Analyze the resulting spectrum to identify the m/z values of the parent ions (e.g., [M+Na]⁺,

[M+K]⁺ are very common for carbohydrates).

Confirm that the observed m/z matches the calculated exact mass for the expected

adducts.
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If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Visualization: MS Analysis Workflow
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Workflow for MALDI-TOF mass spectrometry analysis of a carbohydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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